![molecular formula C10H14NO4P B12906338 N-[Ethoxy(phenyl)phosphoryl]glycine CAS No. 918794-03-3](/img/structure/B12906338.png)
N-[Ethoxy(phenyl)phosphoryl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((Ethoxy(phenyl)phosphoryl)amino)acetic acid is an organic compound that belongs to the class of phosphoramidates This compound is characterized by the presence of an ethoxy group, a phenyl group, and a phosphoryl group attached to an amino acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Ethoxy(phenyl)phosphoryl)amino)acetic acid typically involves the reaction of phenylphosphonic dichloride with ethyl alcohol to form ethoxyphenylphosphonic dichloride. This intermediate is then reacted with glycine under controlled conditions to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-((Ethoxy(phenyl)phosphoryl)amino)acetic acid can be achieved through a continuous flow process. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-((Ethoxy(phenyl)phosphoryl)amino)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphoramidates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-((Ethoxy(phenyl)phosphoryl)amino)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with enzymes and proteins.
Medicine: Research is ongoing into its potential use as a drug delivery agent and its pharmacological properties.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-((Ethoxy(phenyl)phosphoryl)amino)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The ethoxy and phenyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(2-Aminoethoxy)ethoxy)acetic acid
- Amino-PEG2-acetic acid
- Amino-PEG2-CH2COOH
Uniqueness
Compared to similar compounds, 2-((Ethoxy(phenyl)phosphoryl)amino)acetic acid is unique due to the presence of the ethoxy and phenyl groups attached to the phosphoryl moiety. These groups enhance its chemical stability and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
918794-03-3 |
|---|---|
Molekularformel |
C10H14NO4P |
Molekulargewicht |
243.20 g/mol |
IUPAC-Name |
2-[[ethoxy(phenyl)phosphoryl]amino]acetic acid |
InChI |
InChI=1S/C10H14NO4P/c1-2-15-16(14,11-8-10(12)13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,14)(H,12,13) |
InChI-Schlüssel |
MCSRTUYLUSAWOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC=C1)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
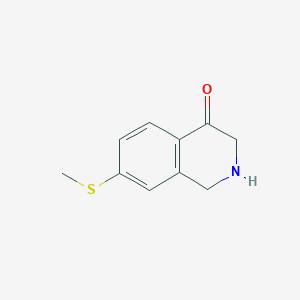
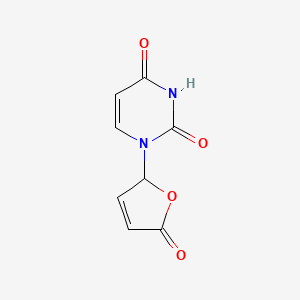
![2H-Azuleno[1,2-c]pyrrole](/img/structure/B12906269.png)
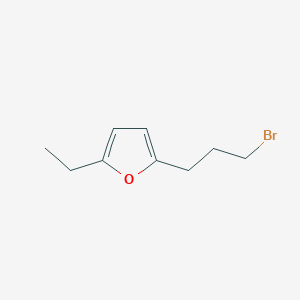
![3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12906275.png)
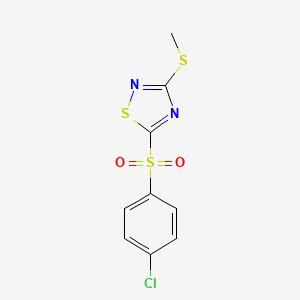
![3-Phenyl-4-[phenyl(trimethylhydrazinyl)methyl]-1,2-oxazole](/img/structure/B12906290.png)
![2-Methyl-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B12906294.png)
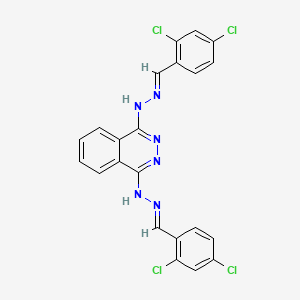
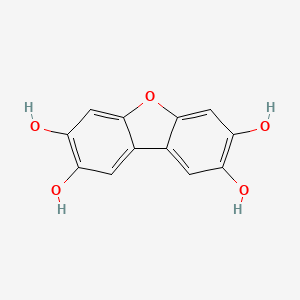

![6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole](/img/structure/B12906329.png)

